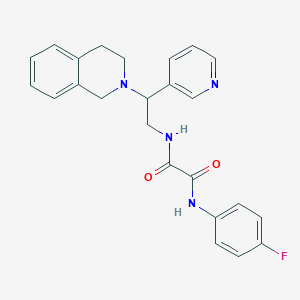

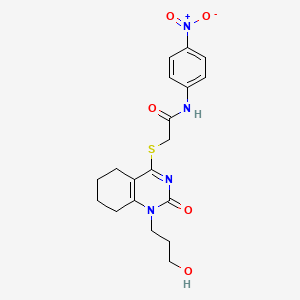

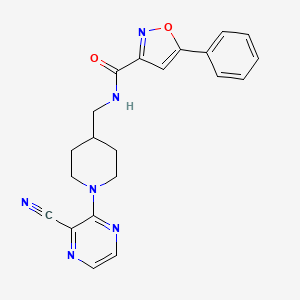

N-(4-fluoro-3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-fluoro-3-nitrophenyl azide” is one of the oldest photolinkers used for photoaffinity labeling . It’s historically known as 1-fluoro-2-nitro-4-azidobenzene (FNAB) . It’s used in bioconjugation and functionalization of polymer surfaces .

Synthesis Analysis

The synthesis of “4-fluoro-3-nitrophenyl azide” involves a variety of coupling agents . It’s used to immobilize biomolecules onto polymer surfaces and construct bioconjugates .Molecular Structure Analysis

The molecular formula of “4-Fluoro-3-nitrophenyl isocyanate” is C7H3FN2O3 .Chemical Reactions Analysis

“4-fluoro-3-nitrophenyl azide” can activate an inert surface through a nitrene insertion reaction . It can conjugate a biomolecule without any catalyst, reagent, or modification .Physical And Chemical Properties Analysis

The molecular weight of “4-Fluoro-3-nitrophenyl isocyanate” is 182.1087 .Aplicaciones Científicas De Investigación

Met Kinase Inhibitors

- The compound is related to a class of substituted dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. These have shown promising results in treating Met-dependent human gastric carcinoma in preclinical models (Schroeder et al., 2009).

Aromatic Polyamides

- It's related to aromatic polyamides containing ether and bulky fluorenylidene groups, which have excellent solubility and thermal stability. These materials could have applications in high-performance polymers and engineering plastics (Hsiao, Yang, & Lin, 1999).

Solid-Phase Synthesis

- It's associated with solid-phase synthesis techniques, particularly in the preparation of substituted benzodiazepinones. These compounds have potential applications in medicinal chemistry and drug development (Lee, Gauthier, & Rivero, 1999).

PET Radioligands

- Similar compounds have been used in the synthesis of PET radioligands for brain imaging, particularly targeting the 5-HT1A receptor. This has implications in neuroscience research and potential clinical applications in brain disorders (Vandecapelle et al., 2001).

Photophysical Studies

- Compounds in this family have been studied for their photophysical properties, particularly in understanding intramolecular electron transfer processes. This research is relevant to the development of new photoinduced electron-transfer systems (Fasani, Fagnoni, Dondi, & Albini, 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N3O4/c21-16-6-5-15(9-17(16)27(30)31)25-19(29)13-4-7-18(28)26(11-13)10-12-2-1-3-14(8-12)20(22,23)24/h1-9,11H,10H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYPXIUBCTBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2648882.png)

![9-Butyl-10-[(E)-2-[(3E)-3-[(2E)-2-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)ethylidene]-2-phenylcyclopenten-1-yl]ethenyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B2648886.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2648887.png)

![N-(4-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2648898.png)

![2-Chloro-N-[[(2R,3S)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]propanamide](/img/structure/B2648901.png)